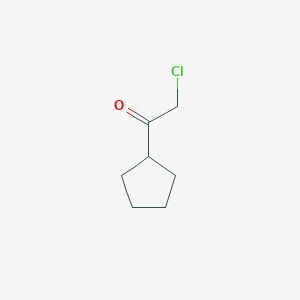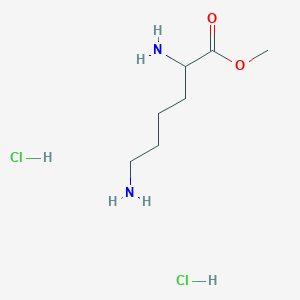
Methyl DL-lysinate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl DL-lysinate dihydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is often used in research and development settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Methyl DL-lysinate dihydrochloride involves several synthetic routes. One common method includes the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to the required group at the ε-position . Another method involves the formaldehyde–formic acid methylation of N α -carbobenzoxy- N ε -benzyl- l -lysine . The direct methylation of N α -Fmoc-lysine using formaldehyde and sodium cyanoborohydride is also a notable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: Methyl DL-lysinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Methyl DL-lysinate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the study of protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of cationic surfactants and hydrogels.
Mecanismo De Acción
The mechanism of action of Methyl DL-lysinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s methylated lysine residues play a crucial role in epigenetics by altering the binding of DNA to histones, thereby affecting gene expression . This modification can recruit other proteins that modulate chromatin structure, influencing various cellular processes .
Comparación Con Compuestos Similares
- Lysine methyl ester dihydrochloride
- Ethyl DL-lysinate dihydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Isoleucine methyl ester hydrochloride
Comparison: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various research and industrial settings .
Propiedades
Número CAS |
34015-48-0 |
|---|---|
Fórmula molecular |
C7H17ClN2O2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
Clave InChI |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CCCCN)N.Cl |
Key on ui other cas no. |
34015-48-0 |
Secuencia |
K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


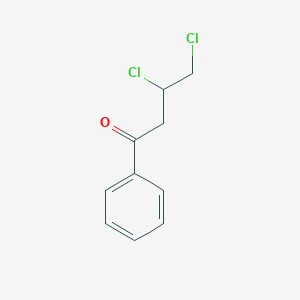
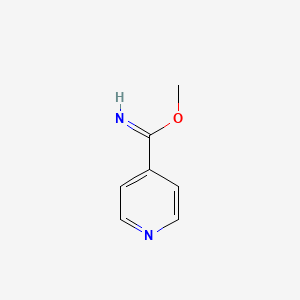
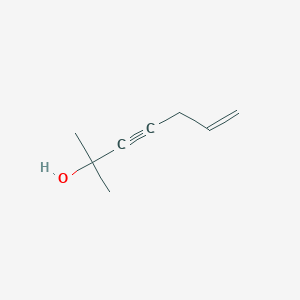
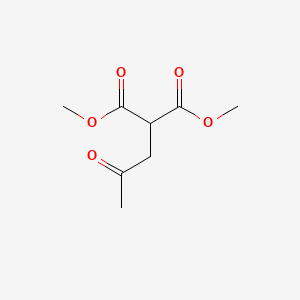

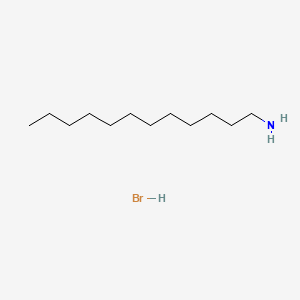
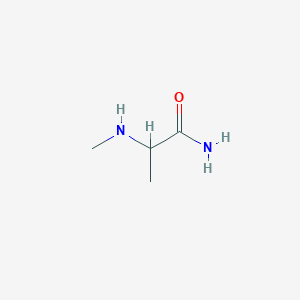
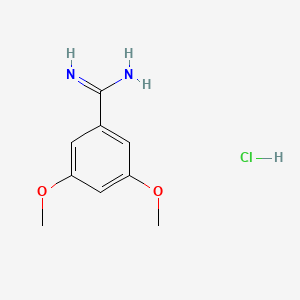
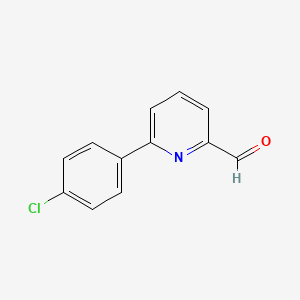
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)



